molecular formula C16H14N2S B4916935 4-{[(4-METHYLPHENYL)METHYL]SULFANYL}QUINAZOLINE

4-{[(4-METHYLPHENYL)METHYL]SULFANYL}QUINAZOLINE

Cat. No.: B4916935
M. Wt: 266.4 g/mol
InChI Key: ASJHYRFMIAWWIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[(4-METHYLPHENYL)METHYL]SULFANYL}QUINAZOLINE is a heterocyclic aromatic compound that contains a quinazoline core substituted with a sulfanyl group linked to a 4-methylphenylmethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(4-METHYLPHENYL)METHYL]SULFANYL}QUINAZOLINE typically involves the nucleophilic substitution of quinazoline derivatives. One common method includes the reaction of 4-chloroquinazoline with 4-methylphenylmethyl sulfide under basic conditions . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and other advanced chemical engineering techniques could be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

4-{[(4-METHYLPHENYL)METHYL]SULFANYL}QUINAZOLINE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Sodium hydride in DMF for nucleophilic substitution reactions.

Major Products

    Oxidation: Sulfoxide and sulfone derivatives.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

4-{[(4-METHYLPHENYL)METHYL]SULFANYL}QUINAZOLINE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{[(4-METHYLPHENYL)METHYL]SULFANYL}QUINAZOLINE involves its interaction with molecular targets such as enzymes and receptors. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. The quinazoline core can interact with nucleotide-binding sites, affecting cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    4-{[(4-METHYLPHENYL)METHYL]SULFINYL}QUINAZOLINE: An oxidized form with a sulfinyl group.

    4-{[(4-METHYLPHENYL)METHYL]SULFONYL}QUINAZOLINE: An oxidized form with a sulfonyl group.

    4-{[(4-METHYLPHENYL)METHYL]SULFANYL}BENZIMIDAZOLE: A structurally similar compound with a benzimidazole core.

Uniqueness

4-{[(4-METHYLPHENYL)METHYL]SULFANYL}QUINAZOLINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the sulfanyl group linked to a 4-methylphenylmethyl moiety provides unique reactivity and potential for diverse applications in medicinal chemistry and material science .

Properties

IUPAC Name

4-[(4-methylphenyl)methylsulfanyl]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2S/c1-12-6-8-13(9-7-12)10-19-16-14-4-2-3-5-15(14)17-11-18-16/h2-9,11H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASJHYRFMIAWWIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.